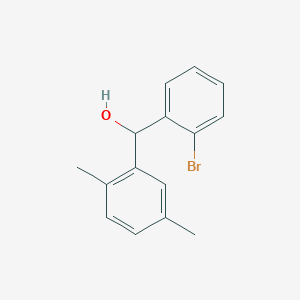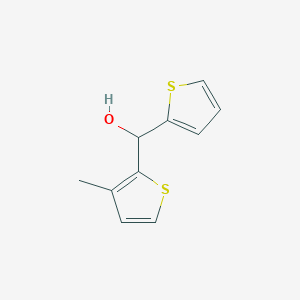
(2-Bromophenyl)(2,5-dimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)(2,5-dimethylphenyl)methanol: is a complex organic compound characterized by its bromine and methyl groups attached to a phenyl ring, and a hydroxyl group attached to a methylene bridge
Synthetic Routes and Reaction Conditions:
Bromination and Methylation: The compound can be synthesized through the bromination of (2,5-dimethylphenyl)methanol followed by a subsequent methylation reaction.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of the phenyl group is coupled with a brominated phenyl group in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch production methods where the compound is synthesized in large reactors under controlled conditions.
Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis for higher efficiency and better control over reaction parameters.
Analyse Chemischer Reaktionen
(2-Bromophenyl)(2,5-dimethylphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution Reactions: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of (2-Bromophenyl)(2,5-dimethylphenyl)methanone.
Reduction: Formation of (2-Hydroxyphenyl)(2,5-dimethylphenyl)methanol.
Substitution: Formation of various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenyl)(2,5-dimethylphenyl)methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The hydroxyl group can interact with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may be involved in pathways related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
(2-Bromophenyl)(2,5-dimethylphenyl)methanol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (2-Bromophenyl)(3,4-dimethylphenyl)methanol, (2-Bromophenyl)(4-methylphenyl)methanol, and (2-Bromophenyl)(2,6-dimethylphenyl)methanol.
Uniqueness: The specific arrangement of the bromine and methyl groups on the phenyl rings gives this compound distinct chemical and biological properties compared to its analogs.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(2,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVCSTIDLGPNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














